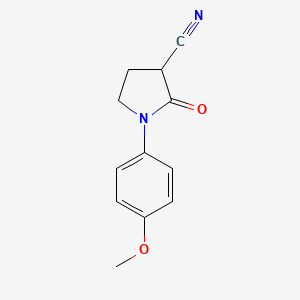

1-(4-甲氧基苯基)-2-氧代吡咯烷-3-碳腈

描述

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum as a whole-cell biocatalyst has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and Raman spectroscopy . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined .Chemical Reactions Analysis

The biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum involves the asymmetric bioreduction of 4-methoxy acetophenone . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) and Raman spectroscopy .科学研究应用

生物活性和治疗潜力

1-(4-甲氧基苯基)-2-氧代吡咯烷-3-碳腈及其衍生物展示了在药物化学领域中具有重要意义的一系列生物活性。例如,4'-麝香醇酸,一种含有甲氧基苯基成分的化合物,以其抗炎和抗肿瘤特性而闻名。该化合物因其在结肠癌化学预防中的作用而备受关注,展示了其作为体内抑制结肠癌生长和发展的膳食喂养剂的潜力。含有该化合物的水果和蔬菜的广泛消费进一步突显了其在膳食健康和癌症预防策略中的重要性(Epifano等,2015)。

在化学合成和药物发现中的作用

该化合物的结构特征,特别是吡咯烷环,被广泛应用于药物化学中,用于开发治疗人类疾病的方法。吡咯烷的饱和骨架由于其有效探索药效团空间的能力以及对分子立体化学的贡献而具有优势。该化合物一直是重要研究工作的焦点,导致了具有靶向选择性的生物活性分子的开发。这包括吡咯烷衍生物,吡咯烷-2-酮和吡咯烷-2,5-二酮等衍生物。吡咯烷环在药物发现中的多功能性,特别是在合成具有不同生物学特性的化合物方面的作用,有充分的文献记录,使其成为设计新治疗剂的重要组成部分(Petri et al., 2021)。

在生育控制化学中的参与

印度中央药物研究所的研究探索了化学避孕药,导致了Centchroman的开发,这是一种事后避孕药。这种药物具有弱雌激素活性,不具有孕激素、雄激素和抗雄激素特性,可能在输卵管和子宫中起作用,阻止卵子发育。该化合物唯一显著的副作用是延迟月经,使其成为生育控制领域进一步研究的有趣课题(Nand, 1974)。

作用机制

Target of Action

It shares structural similarities with apixaban, a direct inhibitor of activated factor x (fxa) . FXa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .

Mode of Action

Based on its structural similarity to apixaban, it may inhibit fxa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation . This interaction could potentially lead to anticoagulant effects.

Biochemical Pathways

If it acts similarly to apixaban, it would affect the coagulation cascade, specifically the conversion of prothrombin to thrombin, a critical step in blood clot formation . This could potentially lead to downstream effects such as reduced thrombus formation and a lower risk of thromboembolic events.

Pharmacokinetics

Apixaban, a structurally similar compound, has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . If 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile has similar properties, it could potentially have a favorable pharmacokinetic profile.

Result of Action

If it acts similarly to apixaban, it could potentially inhibit clot formation, leading to anticoagulant effects . This could potentially reduce the risk of thromboembolic events.

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNKWJPPJNXMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582963 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

CAS RN |

930298-98-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

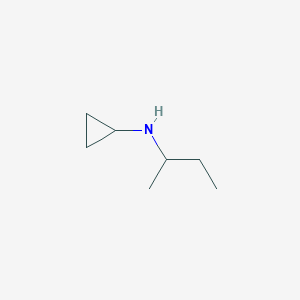

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

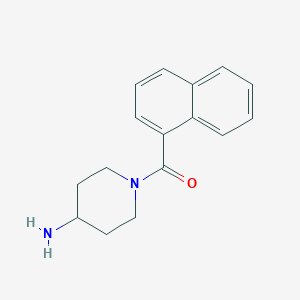

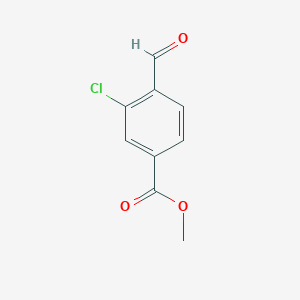

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)